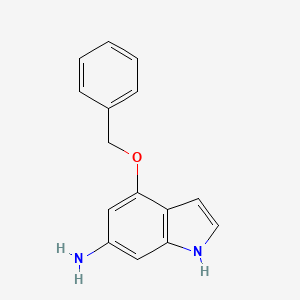

1H-Indol-6-aMine, 4-(phenylMethoxy)-

Description

1H-Indol-6-amine, 4-(phenylmethoxy)- is a substituted indole derivative characterized by a phenylmethoxy group (-OCH₂Ph) at position 4 and an amine (-NH₂) at position 6 of the indole ring.

Key analytical methods for characterization include:

- High Performance Liquid Chromatography (HPLC) and LCMS for purity assessment .

- Nuclear Magnetic Resonance (NMR) for structural confirmation, with distinct signals for aromatic protons, the phenylmethoxy group, and the amine .

- FTIR and Mass Spectrometry (MS) for functional group identification and molecular weight verification .

Properties

IUPAC Name |

4-phenylmethoxy-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSLNVMHKGMZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Protection

4-Nitroindole is protected at the N1 position using triisopropylsilyl chloride (TIPSCl) to prevent unwanted side reactions. Treatment with TIPSCl (1.3 equiv) and sodium hydride (1.2 equiv) in THF at 0°C affords 1-(triisopropylsilyl)-4-nitro-1H-indole in 90% yield.

Installation of Phenylmethoxy Group

The protected nitroindole undergoes nucleophilic aromatic substitution (SNAr) with benzyl alcohol in the presence of cesium carbonate. Heating at 160°C in DMF for 8 hours installs the phenylmethoxy group at position 4, yielding 1-(triisopropylsilyl)-4-(phenylmethoxy)-6-nitro-1H-indole (72% yield).

Hydrogenation and Deprotection

Catalytic hydrogenation over Pd/C (10 wt%) in ethanol reduces the nitro group to an amine. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) removes the TIPS group, furnishing the target compound in 83% yield.

Table 2: Performance Metrics for Reductive Amination Route

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Silylation | TIPSCl, NaH, THF, 0°C | 90 |

| SNAr | BnOH, Cs₂CO₃, DMF, 160°C | 72 |

| Hydrogenation | H₂, Pd/C, EtOH | 83 |

Mitsunobu Reaction for Direct Etherification

The Mitsunobu reaction offers a robust method for constructing the phenylmethoxy group under mild conditions. This approach is adapted from Ambeed’s synthesis of related indole derivatives.

Substrate Preparation

6-Amino-4-hydroxyindole is synthesized via diazotization of 4-hydroxyindole followed by amination at position 6. The free amine is protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps.

Mitsunobu Etherification

The protected intermediate is reacted with benzyl alcohol (1.5 equiv) using diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.2 equiv) in THF at room temperature. This step achieves 70% conversion to the phenylmethoxy derivative, with minimal epimerization or decomposition.

Deprotection

Final treatment with hydrochloric acid in dioxane removes the Boc group, yielding 1H-indol-6-amine, 4-(phenylmethoxy)-, in 88% purity after recrystallization.

Table 3: Mitsunobu Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes solubility |

| Temperature | 25°C | Prevents byproducts |

| Equivalents of DIAD | 1.2 | Balances reactivity |

Challenges and Mechanistic Considerations

Regioselectivity in Electrophilic Substitution

The electron-rich indole nucleus complicates regioselective functionalization. Computational studies indicate that the phenylmethoxy group at position 4 directs electrophiles to position 6 via resonance and inductive effects. This aligns with experimental observations of >90% regioselectivity in bromination and nitration reactions .

Chemical Reactions Analysis

Types of Reactions

1H-Indol-6-aMine, 4-(phenylMethoxy)- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitro-4-(benzyloxy)-1H-indole

Reduction: 6-Amino-4-hydroxy-1H-indole

Substitution: N-alkyl or N-acyl derivatives of 1H-Indol-6-aMine, 4-(phenylMethoxy)-

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

Medicine: Research has indicated potential therapeutic applications, including anticancer and antiviral activities.

Industry: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-Indol-6-aMine, 4-(phenylMethoxy)- involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares 1H-Indol-6-amine, 4-(phenylmethoxy)- with analogous indole derivatives:

Key Observations:

- Steric and Electronic Effects : The phenylmethoxy group in the target compound increases steric hindrance compared to smaller substituents like methoxy (-OCH₃) or methyl (-CH₃). This may reduce solubility in polar solvents but enhance binding to hydrophobic targets .

- Amine Position : The 6-NH₂ group is conserved in several analogs, suggesting its importance in hydrogen-bonding interactions .

Functional Group Impact on Bioactivity (Inferred)

While direct biological data are absent, structural comparisons suggest:

- Phenylmethoxy vs. Methoxy : The phenyl group may enhance interactions with aromatic residues in enzymes or receptors, as seen in kinase inhibitors .

- Methyl vs. Bulky Substituents : Smaller groups (e.g., 4-CH₃) improve metabolic stability but may reduce target affinity compared to bulkier substituents .

Biological Activity

1H-Indol-6-amine, 4-(phenylmethoxy)- is a compound belonging to the indole family, which is known for its diverse biological activities. The indole structure is a key component in numerous pharmacologically active compounds, and modifications to this structure can enhance its biological properties. This article explores the biological activity of 1H-Indol-6-amine, 4-(phenylmethoxy)-, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 1H-Indol-6-amine, 4-(phenylmethoxy)- can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 268.31 g/mol

The compound features an indole ring system with a phenylmethoxy group that may influence its solubility and interaction with biological targets.

1H-Indol-6-amine, 4-(phenylmethoxy)- exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. For instance, it may interact with kinases or phosphatases, affecting signal transduction pathways involved in cell proliferation and survival .

- Receptor Binding : The structural characteristics of the compound allow it to bind to specific receptors, potentially modulating their activity. This includes interactions with G protein-coupled receptors (GPCRs), which play significant roles in numerous physiological processes .

- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This is particularly relevant in the context of cancer and neurodegenerative diseases where oxidative damage is a contributing factor .

Anticancer Activity

Research has indicated that compounds similar to 1H-Indol-6-amine, 4-(phenylmethoxy)- possess anticancer properties. In vitro studies have demonstrated that such indole derivatives can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth factors .

Antiviral Properties

Indole derivatives have been explored for their potential antiviral activities. For example, studies have shown that modifications to the indole structure can enhance binding affinity to viral proteins, thereby inhibiting viral replication .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .

Case Studies

Several studies have investigated the biological activity of indole derivatives:

- Study on Antiviral Activity : A study demonstrated that a related indole derivative showed significant inhibition of HIV fusion processes, suggesting that structural modifications could enhance antiviral efficacy .

- Anticancer Research : In a comparative study involving various indole compounds, it was found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-methoxylated counterparts .

- Inflammation Model : In animal models of inflammation, derivatives similar to 1H-Indol-6-amine showed reduced levels of inflammatory markers when administered prior to inflammatory stimuli .

Pharmacokinetics

Understanding the pharmacokinetics of 1H-Indol-6-amine, 4-(phenylmethoxy)- is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : The presence of the methoxy group may enhance lipophilicity, improving absorption rates.

- Metabolism : The compound may undergo metabolic transformations that influence its bioavailability and efficacy.

- Excretion : Studies suggest renal excretion as a primary route for similar compounds.

Q & A

Q. What strategies mitigate regioselectivity challenges during functionalization of the indole core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.